3-Benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
3-Benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound belonging to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a prop-2-enoxyphenyl group, and a dihydro-triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. One common approach is the condensation of benzyl mercaptan with a suitable triazino-benzoxazepine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazino-benzoxazepine core.
Substitution: The prop-2-enoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazino-benzoxazepine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the triazino-benzoxazepine core can interact with DNA, potentially leading to the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 3-(Prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
3-Benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its combination of a benzylsulfanyl group and a prop-2-enoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-benzylsulfanyl-6-(4-prop-2-enoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-2-16-31-20-14-12-19(13-15-20)24-27-22-11-7-6-10-21(22)23-25(32-24)28-26(30-29-23)33-17-18-8-4-3-5-9-18/h2-15,24,27H,1,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOONABCSRMMTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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